2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyrimidin-2-ylacetamide
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Overview
Description
RTI-7470-44 is a potent and selective antagonist of the human trace amine-associated receptor subtype 1 (hTAAR1). This compound is known for its ability to penetrate the blood-brain barrier and has shown significant potential in scientific research, particularly in the fields of neuroscience and pharmacology. It has been studied for its effects on dopaminergic neurons and its potential therapeutic applications in conditions such as schizophrenia, drug addiction, and Parkinson’s disease .
Preparation Methods
The synthesis of RTI-7470-44 involves several steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in the available literature. it is known that the compound exhibits moderate metabolic stability and a favorable preliminary off-target profile .
Chemical Reactions Analysis
RTI-7470-44 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
RTI-7470-44 has a wide range of scientific research applications, including:
Neuroscience: It is used to study the role of hTAAR1 in the brain and its effects on dopaminergic neurons. .
Pharmacology: It is used to investigate the potential therapeutic applications of hTAAR1 antagonists in conditions such as schizophrenia, drug addiction, and Parkinson’s disease
Drug Discovery: It serves as a probe for studying the pharmacology of hTAAR1 and the development of new therapeutic agents targeting this receptor
Mechanism of Action
RTI-7470-44 exerts its effects by selectively antagonizing the human trace amine-associated receptor subtype 1 (hTAAR1). This receptor is a G protein-coupled receptor that plays a role in modulating dopaminergic and serotonergic neurotransmission. By blocking hTAAR1, RTI-7470-44 increases the spontaneous firing rate of dopaminergic neurons in the ventral tegmental area, which may have therapeutic implications for conditions characterized by hypodopaminergic activity, such as Parkinson’s disease .
Comparison with Similar Compounds
RTI-7470-44 is unique in its high selectivity and potency as an hTAAR1 antagonist. Similar compounds include:
RO5166017: An hTAAR1 agonist that has been used in research to study the effects of activating this receptor
EPPTB: Another hTAAR1 antagonist that has been studied for its effects on dopaminergic neurotransmission
RTI-7470-44 stands out due to its favorable pharmacokinetic profile, including good blood-brain barrier permeability and moderate metabolic stability .
Properties
Molecular Formula |
C19H11ClF3N5OS |
---|---|
Molecular Weight |
449.8 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyrimidin-2-ylacetamide |
InChI |
InChI=1S/C19H11ClF3N5OS/c20-12-4-2-11(3-5-12)15-8-14(19(21,22)23)13(9-24)17(27-15)30-10-16(29)28-18-25-6-1-7-26-18/h1-8H,10H2,(H,25,26,28,29) |
InChI Key |
WHNQNKYKDSLDKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N |
Origin of Product |
United States |
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